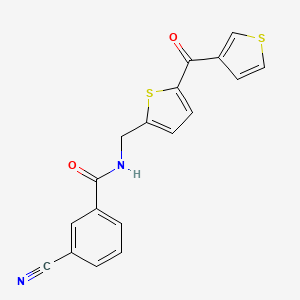

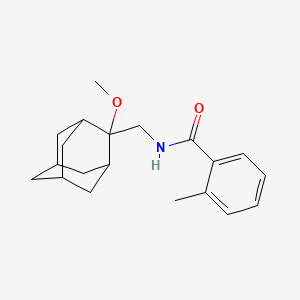

3-cyano-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-cyano-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide" belongs to a class of compounds that have garnered interest due to their varied chemical properties and potential applications in materials science and organic synthesis. Such compounds are often synthesized and analyzed for their unique structural and chemical behaviors.

Synthesis Analysis

The synthesis of similar benzamide derivatives involves direct acylation reactions, where compounds like 2-amino-2-(naphthalen-1-yl)acetonitrile are utilized to generate N-(cyano(naphthalen-1-yl)methyl)benzamides. Such processes are indicative of the methods that could be applied to synthesize the compound , emphasizing the role of acylation and the use of cyanide functional groups in constructing complex organic structures (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been elucidated using spectral analysis and X-ray diffraction studies. These techniques reveal crucial aspects like hydrogen bonding interactions and the crystallographic arrangement, providing insights into the potential structure of the compound of interest (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with anions or nucleophiles, leading to colorimetric changes or the formation of new derivatives. For example, certain benzamide derivatives undergo drastic color transitions in the presence of fluoride anions, a property attributable to intramolecular charge transfer mechanisms (Younes et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are pivotal in understanding the compound's behavior under different conditions. While specific data on "this compound" is not readily available, related studies suggest that such compounds often exhibit polymorphism and specific intermolecular interactions affecting their physical states (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various agents and stability under different environmental conditions, are crucial for practical applications. Benzamide derivatives' reactions with anions and their ability to undergo intramolecular charge transfers are of particular interest, showcasing their potential in sensing and material science applications (Younes et al., 2020).

Applications De Recherche Scientifique

1. Photophysical Properties and Quantum Yields

A study focused on the synthesis and investigation of the photophysical properties of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a compound structurally related to 3-cyano-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide. This research highlighted unique luminescence properties depending on the substituted groups and showed how different substituents can affect quantum yield and luminescence characteristics in various solvents (Kim et al., 2021).

2. Synthesis and Antimicrobial Evaluation

Another study conducted on a compound closely related to this compound involved the synthesis and antimicrobial evaluation of thiophene-based carboxamides. This research explored the potential of these compounds in biological applications, particularly focusing on their antimicrobial properties (Talupur et al., 2021).

3. Molecular Engineering and Solar Cell Applications

In the field of molecular engineering, a study on organic sensitizers, which included compounds with a thiophene structure similar to this compound, demonstrated the application of these materials in solar cell technology. The research showed that such compounds could significantly enhance the efficiency of solar cells (Kim et al., 2006).

4. Structural Studies and Crystallography

The compound's potential in crystallography was highlighted in a study focusing on the crystal structure of a similar thiophene-based compound. This research contributes to our understanding of the solid-state properties and potential applications in material science and engineering (Sharma et al., 2016).

Mécanisme D'action

Target of Action

It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, have been reported for their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

It’s known that the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It’s known that cyanoacetamide-n-derivatives are utilized extensively as reactants to form a variety of heterocyclic compounds .

Result of Action

It’s known that many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade due to their diverse biological activities .

Action Environment

It’s known that the synthesis of cyanoacetamides may be carried out in several ways, involving different reaction conditions .

Orientations Futures

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Propriétés

IUPAC Name |

3-cyano-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMVYVVDFLZJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)